molecular formula C15H26O B14559625 1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol CAS No. 61692-43-1

1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol

Cat. No.: B14559625
CAS No.: 61692-43-1
M. Wt: 222.37 g/mol
InChI Key: XJUAZQVATHBYBA-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This specific compound features a cyclopentane ring substituted with a tert-butyl group, a 4-methylpent-3-en-1-yl group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the tert-butylcyclopentadiene intermediate. This intermediate can then undergo a Diels-Alder reaction with 4-methylpent-3-en-1-ol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tert-butyl and 4-methylpent-3-en-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the bulky tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl-4-iodocyclohexane
  • trans-1,4-Diisopropylcyclohexane
  • 3-Bromo-1-cyclopropyl-2-methylbutane
  • Z-1,2-Dichloro-1-methylcyclopentane

Uniqueness

1-tert-Butyl-3-(4-methylpent-3-en-1-yl)cyclopent-3-en-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. The presence of both a tert-butyl group and a 4-methylpent-3-en-1-yl group provides a combination of steric and electronic effects that can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

61692-43-1

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1-tert-butyl-3-(4-methylpent-3-enyl)cyclopent-3-en-1-ol

InChI

InChI=1S/C15H26O/c1-12(2)7-6-8-13-9-10-15(16,11-13)14(3,4)5/h7,9,16H,6,8,10-11H2,1-5H3

InChI Key

XJUAZQVATHBYBA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC(C1)(C(C)(C)C)O)C

Origin of Product

United States

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